molecular formula C13H14N6O B13319916 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

Cat. No.: B13319916
M. Wt: 270.29 g/mol
InChI Key: YPJSCLVZCUVNNL-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves the reaction of 1,3-diazido-2-phenylpropan-2-ol with an alkyne in the presence of a copper catalystThe reaction conditions usually involve the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the CuAAC reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole rings can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 2-phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or binding to specific receptors, leading to the desired therapeutic effect. The triazole rings can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to its specific substitution pattern and the presence of two triazole rings, which confer distinct chemical and biological properties. Its ability to form multiple hydrogen bonds and its structural rigidity make it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C13H14N6O

Molecular Weight

270.29 g/mol

IUPAC Name

2-phenyl-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C13H14N6O/c20-13(6-18-10-14-8-16-18,7-19-11-15-9-17-19)12-4-2-1-3-5-12/h1-5,8-11,20H,6-7H2

InChI Key

YPJSCLVZCUVNNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=NC=N2)(CN3C=NC=N3)O

Origin of Product

United States

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